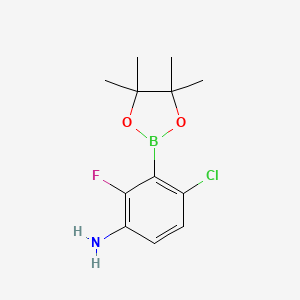![molecular formula C13H30OSi B13938709 Silane, [(1-butylhexyl)oxy]trimethyl- CAS No. 53754-40-8](/img/structure/B13938709.png)
Silane, [(1-butylhexyl)oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Butylhexyl)oxy]trimethylsilane is an organosilicon compound with the molecular formula C13H30OSi . This compound is characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a 1-butylhexyl group. Organosilicon compounds like [(1-Butylhexyl)oxy]trimethylsilane are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
The synthesis of [(1-Butylhexyl)oxy]trimethylsilane typically involves the reaction of 1-butylhexanol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine . The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silane compound.
Analyse Chemischer Reaktionen
[(1-Butylhexyl)oxy]trimethylsilane can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
[(1-Butylhexyl)oxy]trimethylsilane has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of [(1-Butylhexyl)oxy]trimethylsilane in chemical reactions often involves the formation of reactive intermediates such as silyl radicals or cations . These intermediates can then participate in various transformations, including hydrosilylation, oxidation, and substitution reactions. The silicon atom’s affinity for oxygen and fluorine plays a crucial role in these processes, facilitating the formation of stable products .
Vergleich Mit ähnlichen Verbindungen
[(1-Butylhexyl)oxy]trimethylsilane can be compared with other organosilicon compounds such as:
Trimethylsilane: This compound has a similar structure but lacks the butylhexyl group, making it less hydrophobic and less sterically hindered.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups, offering different reactivity and solubility properties.
Phenylsilane: Contains a phenyl group instead of alkyl groups, providing different electronic properties and reactivity patterns.
These comparisons highlight the unique properties of [(1-Butylhexyl)oxy]trimethylsilane, such as its increased hydrophobicity and steric bulk, which can influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
53754-40-8 |
|---|---|
Molekularformel |
C13H30OSi |
Molekulargewicht |
230.46 g/mol |
IUPAC-Name |
decan-5-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H30OSi/c1-6-8-10-12-13(11-9-7-2)14-15(3,4)5/h13H,6-12H2,1-5H3 |
InChI-Schlüssel |
QYSRFRQIQZKDFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13938630.png)


![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)


![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)





